Benzothiazolylsulfanyl-methyl-amine
Overview
Description
Benzothiazolylsulfanyl-methyl-amine (BTSM) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BTSM is a thiol-containing compound that has been synthesized using various methods.
Mechanism Of Action
Benzothiazolylsulfanyl-methyl-amine's mechanism of action is not fully understood; however, studies have shown that it can interact with metal ions and form complexes, which can influence its biological activity. Benzothiazolylsulfanyl-methyl-amine's thiol group can also act as a reducing agent, which can scavenge free radicals and protect cells from oxidative damage.
Biochemical And Physiological Effects
Benzothiazolylsulfanyl-methyl-amine has been shown to have various biochemical and physiological effects. Studies have shown that Benzothiazolylsulfanyl-methyl-amine can inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress. Benzothiazolylsulfanyl-methyl-amine has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using Benzothiazolylsulfanyl-methyl-amine in lab experiments is its ability to form stable metal complexes, which can be useful in various applications. However, the limitations of using Benzothiazolylsulfanyl-methyl-amine in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are numerous future directions for research on Benzothiazolylsulfanyl-methyl-amine. One area of research could be the development of Benzothiazolylsulfanyl-methyl-amine-based metal complexes for use in catalysis and other applications. Another area of research could be the investigation of Benzothiazolylsulfanyl-methyl-amine's potential as an anticancer agent and its mechanism of action. Additionally, more studies could be conducted to determine the safety and toxicity of Benzothiazolylsulfanyl-methyl-amine in vivo.
Conclusion
In conclusion, Benzothiazolylsulfanyl-methyl-amine is a thiol-containing compound that has gained attention in scientific research due to its potential applications in various fields. Benzothiazolylsulfanyl-methyl-amine can be synthesized using various methods, and it has been studied for its potential anticancer properties, as well as its ability to form stable metal complexes and act as an antioxidant. While there are limitations to using Benzothiazolylsulfanyl-methyl-amine in lab experiments, there are numerous future directions for research on this compound.
Synthesis Methods
Benzothiazolylsulfanyl-methyl-amine can be synthesized using various methods, including the reaction of benzothiazole with thioacetic acid, followed by reduction with sodium borohydride. Another method involves the reaction of benzothiazole with chloromethyl sulfide, followed by reduction with sodium borohydride. The purity of Benzothiazolylsulfanyl-methyl-amine can be improved using column chromatography.
Scientific Research Applications
Benzothiazolylsulfanyl-methyl-amine has been used in various scientific research applications, including as a ligand in metal complexes, as a fluorescent probe for detecting metal ions, and as an antioxidant. Benzothiazolylsulfanyl-methyl-amine has also been studied for its potential anticancer properties. Studies have shown that Benzothiazolylsulfanyl-methyl-amine can induce apoptosis in cancer cells by activating the mitochondrial pathway.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-9-12-8-10-6-4-2-3-5-7(6)11-8/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIEGBACHITGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNSC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294617 | |
Record name | N-Methyl-2-benzothiazolesulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazolylsulfanyl-methyl-amine | |
CAS RN |
14118-18-4 | |
Record name | N-Methyl-2-benzothiazolesulfenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14118-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-benzothiazolesulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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